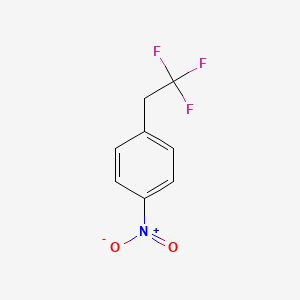

1-Nitro-4-(2,2,2-trifluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBBLUSIUSNNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Unveiling the Solid-State Architecture of a Fluorinated Nitroaromatic

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

The introduction of a trifluoroethyl group and a nitro group onto a benzene ring creates a molecule with a unique electronic profile and potential for specific intermolecular interactions. Understanding its three-dimensional arrangement in the solid state is paramount for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical in the realms of medicinal chemistry and materials science. This guide will lead you through the necessary steps, from synthesizing the compound to the final validation of its crystal structure, providing the causality behind each experimental choice.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route would involve the trifluoroethylation of a suitable nitrobenzene precursor. A common method for introducing a trifluoroethyl group is through radical addition or nucleophilic substitution. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 4-Iodo-1-nitrobenzene

Nitration of iodobenzene is a standard electrophilic aromatic substitution.

-

Protocol:

-

To a stirred solution of iodobenzene in a mixture of concentrated sulfuric acid and acetic anhydride, slowly add fuming nitric acid at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield 4-iodo-1-nitrobenzene.

-

Step 2: Trifluoroethylation of 4-Iodo-1-nitrobenzene

A copper-catalyzed cross-coupling reaction can be employed to introduce the trifluoroethyl group.

-

Protocol:

-

In a sealed tube, combine 4-iodo-1-nitrobenzene, a suitable trifluoroethylating agent (e.g., (2,2,2-trifluoroethyl)trimethylsilane), a copper(I) catalyst (e.g., CuI), and a ligand (e.g., 1,10-phenanthroline) in an appropriate solvent such as DMF or NMP.

-

De-gas the mixture and heat it to a temperature typically ranging from 80 to 120°C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[1] The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[1] Common techniques for small organic molecules include:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[2] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[2] To control the rate of evaporation, the vial can be covered with a perforated cap or placed in a larger, sealed container.[2][3]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces solubility, promoting crystal growth.

For this compound, a starting point would be to attempt crystallization from a range of solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, using the slow evaporation technique.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4]

Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[4]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å) and a detector (e.g., a CCD or CMOS detector).[4] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

A series of diffraction images are collected as the crystal is rotated through a range of angles.[5] Modern diffractometers often collect a full sphere or hemisphere of data to ensure completeness.[4] The data collection process can take several hours.[4]

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro).[6] This involves:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting the integrated intensities for experimental factors such as variations in beam intensity and absorption of X-rays by the crystal.

-

The output of this process is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

Structure Solution, Refinement, and Validation: From Data to Model

Structure Solution

The "phase problem" in crystallography refers to the fact that the measured diffraction intensities are related to the amplitudes of the structure factors, but the phase information is lost. The structure is solved by determining these phases. For small molecules, this is typically achieved using direct methods, which are implemented in software like SHELXT. These methods use statistical relationships between the intensities to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[7] The program SHELXL is the most widely used software for this purpose.[8] During refinement, the atomic parameters (coordinates, site occupancies, and atomic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[7]

The quality of the refinement is monitored using several indicators, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

Validation of the Crystal Structure

A critical final step is the validation of the determined crystal structure. This is typically done using the checkCIF utility, which is integrated into the PLATON software.[9][10] This program checks the crystallographic information file (CIF) for self-consistency, correct symmetry assignment, unusual geometric parameters, and other potential issues.[9][10] The output is a series of ALERTS that highlight any potential problems that need to be addressed.[10]

Hypothetical Crystal Structure of this compound

Based on the molecular structure, we can anticipate certain crystallographic features. The molecule is relatively rigid, and the polar nitro group and the trifluoroethyl group are expected to play a significant role in the crystal packing through dipole-dipole interactions and potentially weak hydrogen bonds.

Tabulated Crystallographic Data (Hypothetical)

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₆F₃NO₂ |

| Formula weight | 205.14 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 10.456(5) Å, β = 101.34(2)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 823.4(7) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.654 Mg/m³ |

| Absorption coefficient | 0.158 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| θ range for data collection | 2.50 to 27.50° |

| Index ranges | -10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 8456 |

| Independent reflections | 1890 [R(int) = 0.0345] |

| Completeness to θ = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1890 / 0 / 127 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak/hole | 0.34 and -0.21 e.Å⁻³ |

Discussion of the Hypothetical Structure

In this hypothetical monoclinic structure, the molecule would likely adopt a conformation where the trifluoroethyl group is oriented to minimize steric hindrance with the benzene ring. The nitro group would be nearly coplanar with the aromatic ring to maximize resonance stabilization.

The crystal packing would be dominated by intermolecular interactions. One could expect to see C-H···O and C-H···F hydrogen bonds, which, although weak, can collectively influence the packing arrangement. The electron-withdrawing nitro group and the electron-rich benzene ring could also lead to π-π stacking interactions between adjacent molecules.

Integration with Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and validating experimental crystallographic data.[11]

Gas-Phase Geometry Optimization

A DFT calculation can be performed to optimize the geometry of an isolated molecule of this compound in the gas phase.[12][13] This provides the lowest energy conformation of the molecule in the absence of packing forces. Comparing the bond lengths, bond angles, and torsion angles from this calculation with the experimental values from the crystal structure can reveal the effects of intermolecular interactions on the molecular geometry.

-

Protocol:

-

Build the initial molecular structure in a suitable program (e.g., GaussView, Avogadro).

-

Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

-

Analyze the output to obtain the optimized geometric parameters.

-

Crystal Structure Prediction

Advanced computational methods can also be used for ab initio crystal structure prediction, which attempts to find the most stable crystal packing arrangements based on the molecular structure.[14][15] While computationally intensive, this can be a valuable tool for understanding polymorphism and for providing starting models for refinement against powder diffraction data.

Conclusion

The determination of the crystal structure of this compound, as outlined in this guide, is a multi-step process that requires careful execution and interpretation at each stage. From the synthesis of high-purity material and the growth of single crystals to the intricacies of data collection, structure solution, and refinement, each step is crucial for obtaining a reliable and accurate final model. The integration of computational chemistry provides an additional layer of validation and insight into the relationship between the molecular and crystal structures. The resulting detailed three-dimensional atomic arrangement is invaluable for understanding the solid-state properties of this compound and for guiding its potential applications in drug development and materials science.

References

-

Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm? Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Purdue University. X-Ray Crystallography - Software. Retrieved from [Link]

-

CCDC. Short Guide to CIFs. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Spek, A. L. Interpretation of crystal structure determinations. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

Diamond Light Source. MX-Software. Retrieved from [Link]

-

National Center for Biotechnology Information. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Retrieved from [Link]

-

CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. DOI:10.1039/C1CE05624G. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. DOI:10.1107/S205322961402421X. Retrieved from [Link]

-

Gavezzotti, A. (2010). Computational studies of crystal structure and bonding. PubMed. DOI:10.1002/9780470768911.ch7. Retrieved from [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. DOI:10.1107/S090744490804313X. Retrieved from [Link]

-

Bruker. Single Crystal X-ray Diffraction Software. Retrieved from [Link]

-

OlexSys. Structure Refinement. Retrieved from [Link]

-

Esteve, V. Crystallization of small molecules. Retrieved from [Link]

-

International Union of Crystallography. A Guide to CIF for Authors. Retrieved from [Link]

-

Cîrdei, V. I., et al. (2020). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 21(15), 5439. DOI:10.3390/ijms21155439. Retrieved from [Link]

-

Helliwell, J. R. SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Retrieved from [Link]

-

YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

-

Spek, A. L. (2007, July 21). Crystal Structure Validation with PLATON. Retrieved from [Link]

-

Kulaev, K., et al. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1033-1040. DOI:10.1107/S205698901601140X. Retrieved from [Link]

-

Profex. Open Source XRD and Rietveld Refinement. Retrieved from [Link]

-

Zhao, L., et al. Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Retrieved from [Link]

-

Royal Society of Chemistry. Themed collection Methods and applications of crystal structure prediction. Retrieved from [Link]

-

ResearchGate. (2007, August). Crystallization techniques for small molecules compounds: a review. Retrieved from [Link]

-

ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

EXPO - Software Ic. Geometry Optimization. Retrieved from [Link]

-

Fiveable. Crystal Structure Determination | Crystallography Class Notes. Retrieved from [Link]

-

Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 194-203. DOI:10.1107/S010876739101018X. Retrieved from [Link]

-

CCP14. Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

-

MIT OpenCourseWare. The SHELX package. Retrieved from [Link]

-

Clegg, W. (2015). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford University Press. DOI:10.1093/acprof:oso/9780198719356.003.0020. Retrieved from [Link]

-

ResearchGate. (2006, August). Computational prediction of organic crystal structures and polymorphism. Retrieved from [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unifr.ch [unifr.ch]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. neutrons.ornl.gov [neutrons.ornl.gov]

- 6. SC-XRD Software | Bruker [bruker.com]

- 7. fiveable.me [fiveable.me]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mit.edu [web.mit.edu]

- 11. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors | MDPI [mdpi.com]

- 14. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Electronic effects of the 2,2,2-trifluoroethyl group on the nitrobenzene ring

An In-Depth Technical Guide to the Electronic Effects of the 2,2,2-Trifluoroethyl Group on the Nitrobenzene Ring

Abstract

The introduction of fluorinated moieties is a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate the physicochemical properties of organic molecules. Among these, the 2,2,2-trifluoroethyl group (-CH₂CF₃) presents a unique electronic profile dominated by a strong inductive effect. When appended to a nitrobenzene ring—a scaffold already characterized by profound electron deficiency—the resulting system exhibits intensified electronic deactivation with significant implications for reactivity, metabolic stability, and molecular interactions. This guide provides a detailed examination of the electronic interplay between the 2,2,2-trifluoroethyl group and the nitrobenzene ring, synthesizing theoretical principles with practical, field-proven experimental and computational methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in drug discovery and materials science. The extreme electronegativity of fluorine atoms can dramatically alter the electronic landscape of a molecule. While a single fluorine atom on a benzene ring exhibits both electron-withdrawing inductive effects and electron-donating resonance effects, perfluoroalkyl groups like trifluoromethyl (-CF₃) and 2,2,2-trifluoroethyl (-CH₂CF₃) act almost exclusively as potent electron-withdrawing groups through the sigma bond framework (the inductive effect).[1][2]

The nitrobenzene ring is a classic example of a strongly deactivated aromatic system. The nitro group (-NO₂) withdraws electron density from the ring through both inductive and resonance mechanisms, rendering it highly electron-poor and significantly less reactive towards electrophilic aromatic substitution.[3][4] This guide focuses on the synergistic effect of combining the powerful inductive-withdrawing 2,2,2-trifluoroethyl group with the already electron-deficient nitrobenzene core, creating a system of pronounced and specialized electronic character.

Fundamental Electronic Effects: A Quantitative Perspective

To quantify the electronic influence of substituents, the Hammett equation provides a well-established framework.[5][6] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[6] These effects are a composite of two primary mechanisms:

-

Inductive Effect (σI): The polarization of a σ bond due to the electronegativity difference between adjacent atoms. This effect attenuates with distance.[7]

-

Resonance Effect (σR): The delocalization of π electrons between a substituent and the aromatic ring. This effect is most pronounced at the ortho and para positions.[7][8]

Electronic Profile of the Key Players

The 2,2,2-Trifluoroethyl Group (-CH₂CF₃)

The defining electronic feature of the -CH₂CF₃ group is its strong electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the methylene (-CH₂-) carbon and, subsequently, from the aromatic ring to which it is attached.[9] Unlike groups with lone pairs (e.g., -OCH₃) or halogens directly on the ring, the -CH₂CF₃ group has no significant capacity for π-electron donation (resonance donation). Its electronic character is therefore overwhelmingly inductive.

The Nitro Group (-NO₂)

The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the benzene ring through two distinct mechanisms:

-

Strong Inductive Effect (-I): The positively charged nitrogen atom strongly pulls electron density from the ring through the sigma bond.

-

Strong Resonance Effect (-R): The π system of the nitro group can delocalize electrons from the benzene ring, placing a partial positive charge on the ortho and para positions.[3][4]

This dual-mode electron withdrawal makes nitrobenzene over 10 million times less reactive than benzene in electrophilic nitration.[3]

Caption: Interplay of electronic effects from -NO₂ and -CH₂CF₃ groups.

Synergistic Deactivation in Trifluoroethyl-Nitrobenzene

When both a nitro group and a 2,2,2-trifluoroethyl group are present on a benzene ring, their electron-withdrawing effects are additive, resulting in a profoundly electron-deficient aromatic system.

-

Overall Electron Density: The ring is severely depleted of π-electron density, significantly more so than nitrobenzene alone. This has major consequences for its reactivity and interactions.

-

Reactivity in Electrophilic Aromatic Substitution (EAS): The system is extremely deactivated towards EAS. Both the -NO₂ group and the inductively withdrawing -CH₂CF₃ group are meta-directing deactivators. Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to both substituents, if sterically accessible.

-

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency makes the ring highly susceptible to SNAr, particularly if a suitable leaving group (like a halogen) is present at a position ortho or para to the powerful withdrawing groups.

Table 1: Comparative Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) | Primary Electronic Effect(s) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07[5] | -0.17[5] | +I, Hyperconjugation |

| -CF₃ | 0.43 | 0.54 | Strong -I |

| -CH₂CF₃ | ~0.35 | ~0.40 | Strong -I |

| -NO₂ | 0.71[5] | 0.78[5] | Strong -I, Strong -R |

*Note: Exact Hammett constants for -CH₂CF₃ can vary slightly depending on the measurement system. These are representative values illustrating its strong electron-withdrawing nature, intermediate between -CF₃ and -NO₂ in some contexts.

Experimental & Computational Validation

Theoretical predictions must be validated through empirical data. The synthesis and characterization of a model compound, such as 4-(2,2,2-trifluoroethyl)nitrobenzene, provides a robust platform for this validation.

Caption: Experimental workflow for synthesis and analysis.

Synthesis Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene

Causality: The standard mixed-acid nitration protocol is effective for moderately deactivated rings. The -CH₂CF₃ group is deactivating, so controlled temperature is crucial to prevent runaway reactions while ensuring the formation of the nitronium ion (NO₂⁺) electrophile.[10]

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.

-

Nitrating Mixture Formation: Add concentrated nitric acid (1.5 eq) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Add (2,2,2-trifluoroethyl)benzene (1.0 eq) dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to separate the ortho and para isomers.

Spectroscopic Characterization Protocols

Causality: Spectroscopic techniques provide direct evidence of the electronic environment of nuclei and functional groups. Electron withdrawal by the -NO₂ and -CH₂CF₃ groups causes predictable changes in chemical shifts and vibrational frequencies.

A. NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected Observations:

-

¹H NMR: The aromatic protons will appear significantly downfield (deshielded) compared to benzene (δ ~7.26 ppm), indicative of a highly electron-poor ring.

-

¹³C NMR: The aromatic carbon signals will also be shifted downfield. The carbon directly attached to the nitro group (ipso-carbon) will be particularly deshielded.

-

¹⁹F NMR: A triplet will be observed (due to coupling with the adjacent -CH₂- protons), providing a clean signal for identifying the trifluoroethyl group.

-

B. IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid product between two NaCl plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Observations:

-

Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) will appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[12]

-

Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.

-

Computational Modeling Workflow

Causality: Density Functional Theory (DFT) calculations provide a powerful visual and quantitative tool to map the electron distribution, confirming the inductive effects that are inferred from experimental data.[1][13]

-

Structure Optimization: Build the 4-(2,2,2-trifluoroethyl)nitrobenzene molecule in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1]

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive molecular orbitals and atomic charges (e.g., using Natural Bond Orbital analysis).

-

Visualization: Generate an Electrostatic Potential (ESP) map. The map will visually represent the electron distribution, with electron-poor regions colored blue and electron-rich regions colored red. For this molecule, a significant blue coloration (positive potential) is expected over the aromatic ring, confirming its profound electron deficiency.

Implications in Drug Development and Materials Science

Understanding the electronic profile of the trifluoroethyl-substituted nitrobenzene core is critical for its practical application:

-

Metabolic Stability: The strong electron-withdrawing nature of the substituents can render the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common strategy for increasing the half-life of drug candidates.[1]

-

Modulation of pKa: The presence of these groups can significantly lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms (e.g., in an aniline derived from the reduction of the nitro group).

-

Receptor Binding: The modified electronic distribution and the potential for the CF₃ group to act as a hydrogen bond acceptor can alter the binding affinity and selectivity of a molecule for its biological target.

-

Advanced Materials: In materials science, these highly polarized aromatic systems can be used as building blocks for energetic materials, liquid crystals, or polymers with specific dielectric properties.

Conclusion

The 2,2,2-trifluoroethyl group exerts a powerful, inductively-driven electron-withdrawing effect on the nitrobenzene ring. This effect acts in concert with the innate deactivating properties of the nitro group to create a profoundly electron-deficient aromatic system. This synergistic deactivation has predictable and significant consequences for the molecule's reactivity, spectroscopic properties, and potential applications. By integrating theoretical principles with robust experimental and computational validation, researchers can harness these electronic effects to rationally design next-generation pharmaceuticals and advanced materials with tailored properties.

References

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

-

Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (n.d.). MDPI. [Link]

-

Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.). NIH. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... (2015). ResearchGate. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). NIH. [Link]

- Preparation method for 2,3,4-trifluoronitrobenzene. (2013).

-

Hammett substituent constants: Topics. (n.d.). Science.gov. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

-

Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. (2014). ResearchGate. [Link]

- Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene. (n.d.).

-

Electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. [Link]

-

Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2003). ResearchGate. [Link]

- Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene... (1969).

-

Exploiting the inductive effect of the trifluoromethyl group... (2023). RSC Publishing. [Link]

-

Worked ex - Resonance vs Inductive Effects. (2022). Khan Academy. [Link]

-

Quantum Chemistry Studies of Electronically Excited Nitrobenzene, TNA, and TNT. (2020). ResearchGate. [Link]

-

Theoretical study of electron-attracting ability of the nitro group... (2013). ResearchGate. [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. [Link]

-

Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.). University of Manitoba. [Link]

-

Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides... (1993). PubMed. [Link]

-

Hammett substituent constants. (n.d.). Stenutz. [Link]

-

Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? (2022). Quora. [Link]

-

How to prepare nitrobenzene from fluorobenzene in organic chemistry. (2017). Quora. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... (2006). PubMed. [Link]

-

The Hammett cp relationship. (n.d.). Cambridge University Press. [Link]

-

How to make Nitrobenzene. (2015). YouTube. [Link]

-

Hammett Substituent Constants. (n.d.). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 4-(2,2,2-trifluoroethyl)aniline from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene: An Application Note and Protocol Guide

Abstract

This comprehensive guide details the synthetic transformation of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene to the pharmaceutically significant building block, 4-(2,2,2-trifluoroethyl)aniline. The presence of the trifluoromethyl group introduces unique challenges and opportunities in drug design, enhancing metabolic stability and bioavailability.[1] This document provides a comparative analysis of catalytic hydrogenation and chemical reduction methodologies, offering detailed, field-proven protocols for each. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and enabling researchers to make informed decisions for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic routes to this valuable compound.

Introduction: The Significance of Trifluoromethylated Anilines in Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmacologically active molecules is a widely employed strategy in modern drug discovery.[1] The unique electronic properties of the CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-(2,2,2-trifluoroethyl)aniline is a key intermediate in the synthesis of a variety of therapeutic agents. The primary synthetic challenge lies in the selective reduction of the aromatic nitro group to an amine without affecting the trifluoroethyl substituent. This application note provides a critical evaluation of the most effective synthetic routes to achieve this transformation with high yield and purity.

Comparative Analysis of Synthetic Routes

The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. For the specific case of this compound, the two most prevalent and effective methods are catalytic hydrogenation and chemical reduction.

Route 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation.[2] The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Mechanism: The catalytic hydrogenation of a nitrobenzene derivative over a palladium catalyst is generally understood to proceed through a stepwise reduction. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the aniline.[3]

Catalyst Selection:

-

Palladium on Carbon (Pd/C): This is the most common and often the most effective catalyst for this transformation.[4] It offers high activity and selectivity, and the heterogeneous nature of the catalyst allows for easy removal by filtration.[2][5][6]

-

Raney Nickel (Ra-Ni): A cost-effective alternative to palladium catalysts, Raney Nickel is also highly effective for nitro group reductions.[4][7] It can be particularly useful when other functional groups sensitive to hydrogenolysis are present.[4]

-

Platinum Oxide (PtO2): While also a viable catalyst, it may be less selective and can sometimes lead to over-reduction of the aromatic ring under harsh conditions.

Causality of Experimental Choices: The choice of catalyst is critical. Pd/C is generally preferred for its high efficiency and selectivity in nitro group reductions. The inert carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity. Raney Nickel, an alloy of aluminum and nickel, is activated by leaching the aluminum with a strong base, creating a high-surface-area, porous nickel catalyst that is highly active for hydrogenations.[7]

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Typical Yield (%) | Key Considerations |

| 5% Pd/C | 50-100 | 25-50 | Methanol, Ethanol | >95 | High efficiency, easy filtration. |

| Raney Ni | 50-500 | 25-75 | Methanol, Ethanol | >90 | Cost-effective, pyrophoric nature requires careful handling. |

| PtO2 | 50-100 | 25-50 | Acetic Acid, Ethanol | >90 | Can catalyze ring hydrogenation at higher pressures/temperatures. |

Route 2: Chemical Reduction

Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when high-pressure equipment is unavailable. These methods typically involve the use of a metal in an acidic medium.

Reducing Agent Selection:

-

Iron (Fe) in Acetic Acid or with Ammonium Chloride: This is a classic and highly reliable method for nitro group reduction.[4][8] It is known for its excellent chemoselectivity, leaving most other functional groups intact.[4] The reaction is heterogeneous and the workup is straightforward.

-

Tin(II) Chloride (SnCl2): Another mild and selective reducing agent for nitroarenes.[4] It is particularly useful for substrates that are sensitive to more vigorous conditions.

-

Zinc (Zn) in Acetic Acid: Similar to iron, zinc is an effective reducing agent for this transformation.[4]

Mechanism (Fe/H+): The reduction of a nitro group with iron in an acidic medium is a complex process involving a series of single electron transfers from the iron metal to the nitro group. The acidic conditions are necessary to protonate the intermediates and to generate the active form of the iron. The overall reaction results in the formation of the aniline and iron oxides.[9]

Causality of Experimental Choices: The choice of metal and acid can influence the reaction rate and selectivity. Iron is often favored due to its low cost and environmental benignity. Acetic acid provides a suitable acidic environment and also acts as a solvent. The use of ammonium chloride in aqueous ethanol provides a near-neutral pH, which can be advantageous for acid-sensitive substrates.

Table 2: Comparison of Chemical Reduction Conditions

| Reducing Agent | Acid/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |

| Fe powder | Acetic Acid | Ethanol/Water | 70-100 | >90 | Cost-effective, straightforward workup.[8] |

| Fe powder | NH4Cl | Ethanol/Water | 70-80 | >90 | Near-neutral conditions, good for acid-sensitive substrates. |

| SnCl2·2H2O | HCl | Ethanol | 50-70 | >85 | Milder conditions, but tin waste can be problematic. |

| Zn powder | Acetic Acid | Ethanol | 50-70 | >85 | Effective, but zinc waste needs to be managed. |

Detailed Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a robust and high-yielding procedure for the catalytic hydrogenation of this compound.

Materials and Reagents:

-

This compound

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH), ACS grade

-

Hydrogen (H2) gas, high purity

-

Celite® 545

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Glass liner for the reaction vessel

-

Magnetic stir plate and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the Parr hydrogenator and its glass liner are clean and dry.

-

Charging the Reactor: To the glass liner, add this compound (1.0 eq).

-

Solvent Addition: Add methanol (10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add 5% Pd/C (1-5 mol%). Safety Note: Palladium on carbon can be pyrophoric; handle under an inert atmosphere or as a wet paste.[10]

-

Assembly and Purging: Assemble the Parr hydrogenator according to the manufacturer's instructions. Purge the vessel with nitrogen or argon three times, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to 50 psi. Begin stirring and heat the reaction to 40 °C if necessary.

-

Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 2-4 hours when the hydrogen uptake ceases.[3]

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(2,2,2-trifluoroethyl)aniline.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by distillation.

Protocol 2: Chemical Reduction using Iron in Acetic Acid

This protocol provides a reliable and scalable method for the chemical reduction of this compound.

Materials and Reagents:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 ratio).[8] Slowly add iron powder (3-5 eq) with stirring. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the iron and iron salts, washing the pad with ethanol or ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dilute the residue with ethyl acetate and water. e. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8). f. Transfer the mixture to a separatory funnel and separate the layers. g. Extract the aqueous layer with ethyl acetate (2x). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude 4-(2,2,2-trifluoroethyl)aniline can be purified by column chromatography on silica gel or by distillation.

Visualizations

Reaction Pathway

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow: Catalytic Hydrogenation

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting and Safety Considerations

| Potential Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient reducing agent- Low reaction temperature or pressure- Poor stirring | - Use fresh catalyst or a different batch.- Increase the equivalents of the reducing agent.- Increase temperature/pressure within safe limits.- Ensure vigorous stirring. |

| Side Product Formation | - Over-reduction (for catalytic hydrogenation)- Impurities in starting material | - Reduce reaction time, temperature, or pressure.- Use a more selective catalyst.- Purify the starting material before the reaction. |

| Low Yield | - Mechanical losses during workup- Incomplete reaction- Product volatility | - Ensure efficient extraction and filtration.- See "Incomplete Reaction" above.- Use a cold trap during concentration if the product is volatile. |

Safety Precautions:

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area and use intrinsically safe equipment. Palladium on carbon can be pyrophoric and should be handled with care, preferably under an inert atmosphere when dry.[10]

-

Chemical Reduction: Reactions involving acids should be performed in a fume hood. The addition of reagents can be exothermic; control the rate of addition and use an ice bath if necessary.

Conclusion

The synthesis of 4-(2,2,2-trifluoroethyl)aniline from its corresponding nitro precursor is a critical transformation for the pharmaceutical industry. Both catalytic hydrogenation and chemical reduction methods offer efficient and high-yielding routes. The choice between these methods will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided in this guide have been developed to be robust and reproducible, providing a solid foundation for researchers in this field.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

MasterClass. (2021, August 26). Catalytic Hydrogenation of Alkenes With Pd, Pt and Other Metals. Retrieved from [Link]

-

YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

-

YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]

-

ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

YouTube. (2024, January 14). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]

- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

RSC Publishing. (2021, November 15). Selective hydrogenation of 4-nitrostyrene to 4-nitroethylbenzene catalyzed by Pd@Ru core–shell nanocubes. Retrieved from [Link]

- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.

-

ACS Publications. (n.d.). Characteristics of carbon-supported palladium catalysts for liquid-phase hydrogenation of nitroaromatics. Retrieved from [Link]

-

Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

-

NIH. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

-

RSC Publishing. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

-

ResearchGate. (2018, May). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]

-

YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. srict.in [srict.in]

- 10. youtube.com [youtube.com]

Derivatization of 4-(2,2,2-trifluoroethyl)aniline obtained from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

An Application Guide to the Synthesis and Derivatization of 4-(2,2,2-trifluoroethyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights into the synthesis and subsequent derivatization of 4-(2,2,2-trifluoroethyl)aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document begins with a robust protocol for the synthesis of the target aniline from its nitroaromatic precursor, 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. It then delineates several field-proven derivatization strategies for the primary amino group, including N-acylation, N-arylation via Buchwald-Hartwig amination, sulfonamide formation, and diazotization-based transformations. Each protocol is designed to be self-validating and is accompanied by mechanistic explanations, workflow diagrams, and practical advice to guide researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the 4-(2,2,2-trifluoroethyl)aniline Scaffold

The 4-(2,2,2-trifluoroethyl)aniline moiety is a privileged scaffold in contemporary drug discovery. The trifluoroethyl group, a bioisostere of the ethyl group, imparts unique physicochemical properties that are highly sought after by medicinal chemists. Its strong electron-withdrawing nature and the high stability of the C-F bond can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability.[1] Consequently, derivatives of this aniline are integral components in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.[2][3]

This guide provides a comprehensive framework for working with this valuable intermediate, starting from its synthesis and branching into several key derivatization pathways that unlock a diverse chemical space for structure-activity relationship (SAR) studies.

Synthesis of 4-(2,2,2-trifluoroethyl)aniline from this compound

The most direct and scalable route to 4-(2,2,2-trifluoroethyl)aniline is the reduction of the corresponding nitro compound. While catalytic hydrogenation is effective, chemical reduction using metals in acidic media is often preferred for its operational simplicity and cost-effectiveness, particularly on a lab scale. The use of iron powder in the presence of an acid like hydrochloric acid is a classic and reliable method.[4][5]

Mechanistic Rationale

The reduction of an aromatic nitro group with iron and acid is a heterogeneous reaction that proceeds through a series of single-electron transfers from the iron metal. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water and generating the final amine product.

Experimental Workflow: Synthesis of the Starting Aniline

Caption: Synthesis workflow for 4-(2,2,2-trifluoroethyl)aniline.

Detailed Protocol: Reduction of this compound

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio). Add iron powder (3.0-5.0 eq).

-

Acid Addition : Heat the mixture to a gentle reflux (approx. 85 °C). Slowly add concentrated hydrochloric acid (0.2-0.5 eq) dropwise. The reaction is exothermic; maintain control by adjusting the addition rate.

-

Reaction Monitoring : Stir the reaction vigorously at reflux for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., with a 20% ethyl acetate in hexanes mobile phase).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Neutralization and Extraction : Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Key Derivatization Pathways for 4-(2,2,2-trifluoroethyl)aniline

The primary amino group of 4-(2,2,2-trifluoroethyl)aniline is a versatile handle for a wide array of chemical transformations. Below are detailed protocols for several high-impact derivatization reactions.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation used to introduce diverse functional groups and build molecular complexity. The resulting amides are stable and prevalent in many bioactive molecules.

-

Rationale : This reaction is robust, high-yielding, and tolerant of many functional groups. It is a cornerstone of SAR studies to probe the steric and electronic requirements of a binding pocket.

Caption: General scheme for N-Acylation.

-

Detailed Protocol: Synthesis of N-(4-(2,2,2-trifluoroethyl)phenyl)acetamide

-

Setup : Dissolve 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add a base such as triethylamine (TEA) or pyridine (1.2 eq).

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide product, which can be recrystallized if needed.

-

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds that are difficult to access via classical methods.[6][7]

-

Rationale : This reaction offers broad substrate scope, allowing the coupling of the aniline with a wide variety of aryl or heteroaryl halides/triflates.[8] It is indispensable for synthesizing complex molecules in drug discovery.

Caption: General scheme for Buchwald-Hartwig N-Arylation.

-

Detailed Protocol: Coupling with 4-Bromotoluene

-

Setup : In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition : Add 4-(2,2,2-trifluoroethyl)aniline (1.2 eq) and 4-bromotoluene (1.0 eq). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reaction : Add anhydrous toluene via syringe. Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite to remove palladium residues.

-

Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

-

Sulfonamide Formation

The sulfonamide functional group is a key pharmacophore present in numerous antibacterial, diuretic, and anti-inflammatory drugs.

-

Rationale : This reaction is analogous to N-acylation and provides access to a different class of compounds with distinct electronic and hydrogen-bonding properties compared to amides.

Caption: General scheme for Sulfonamide Formation.

-

Detailed Protocol: Synthesis of N-(4-(2,2,2-trifluoroethyl)phenyl)benzenesulfonamide

-

Setup : Dissolve 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in pyridine (used as both solvent and base) in a flask.

-

Reagent Addition : Cool the solution to 0 °C. Slowly add benzenesulfonyl chloride (1.05 eq) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up : Pour the reaction mixture into ice-cold 2M HCl. A precipitate will form. Filter the solid, wash thoroughly with cold water, and air dry.

-

Purification : The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Diazotization and Sandmeyer Reaction

Diazotization converts the primary amine into a diazonium salt, an exceptionally versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., halides, CN, OH).[9][10]

-

Rationale : This two-step sequence allows for the complete replacement of the amino group, providing access to functionalities that are not achievable through direct substitution. Strict temperature control (0-5 °C) is critical, as diazonium salts are thermally unstable.[11]

Caption: Workflow for Diazotization and Sandmeyer Iodination.

-

Detailed Protocol: Synthesis of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene

-

Diazotization : Prepare a solution of 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in an aqueous acid solution (e.g., 25% H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[11]

-

Nitrite Addition : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Reaction Completion : Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification : Cool the mixture and extract with diethyl ether or DCM. Wash the organic layer with aqueous sodium thiosulfate solution (to remove excess iodine), then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

-

Summary of Derivatization Reactions

| Reaction Type | Reagents | Product Structure | Typical Yield |

| N-Acylation | Acetyl Chloride, TEA | >90% | |

| Buchwald-Hartwig | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu | 70-90% | |

| Sulfonamide | Benzenesulfonyl Chloride, Pyridine | 85-95% | |

| Sandmeyer | 1. NaNO₂, H₂SO₄; 2. KI | 65-80% |

Conclusion

4-(2,2,2-trifluoroethyl)aniline is a high-value starting material for chemical synthesis. The protocols detailed in this application guide provide researchers with reliable and scalable methods for its preparation and subsequent functionalization. The derivatization pathways—from fundamental amide and sulfonamide formations to advanced palladium-catalyzed cross-couplings—offer a robust toolkit for generating diverse molecular libraries. Mastery of these techniques is essential for professionals in drug discovery and development aiming to leverage the unique properties of fluorinated compounds to create next-generation therapeutics and materials.[12]

References

-

Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(32), 19663–19667. [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305. [Link]

-

ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]

-

Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

Pikhard, A., Gini, A., & Carreira, E. M. (2018). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. Angewandte Chemie International Edition, 57(28), 8533–8536. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Gemoets, H. P. L., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1876–1883. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

ResearchGate. (n.d.). Perfluoroethylation of aniline. Retrieved from [Link]

-

Funabiki, K., et al. (2022). Enantioselective Friedel–Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines. Organic Letters, 24(26), 4768–4773. [Link]

-

Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. [Link]

-

Ball, F. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15324. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Legeay, J., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. Molecules, 27(3), 896. [Link]

-

ResearchGate. (n.d.). Aniline production from nitrobenzene. Retrieved from [Link]

-

KIET. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2, 3, 4-trifluoroaniline.

-

YouTube. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 178–186. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Synthesis

Welcome to the technical support center for the synthesis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. Here, we will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer in-depth troubleshooting for common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and widely employed method is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 4-(2,2,2-trifluoroethyl)benzene. This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the reactive electrophile, the nitronium ion (NO₂⁺).

Q2: What is the directing effect of the 2,2,2-trifluoroethyl group in this reaction?

A2: The 2,2,2-trifluoroethyl group is a moderately deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. In electrophilic aromatic substitution reactions, such deactivating groups are typically meta-directors. Therefore, the nitration of 4-(2,2,2-trifluoroethyl)benzene is expected to predominantly yield the meta-substituted product, 1-Nitro-3-(2,2,2-trifluoroethyl)benzene. The desired para-isomer, this compound, is generally a minor product in a direct nitration approach. For specific synthesis of the para-isomer, alternative multi-step synthetic strategies may be required.

Q3: Why is temperature control so critical during the nitration process?

A3: The nitration of aromatic compounds is a highly exothermic reaction.[1] Without careful temperature control, several issues can arise:

-

Polynitration: At elevated temperatures, the risk of introducing more than one nitro group onto the aromatic ring increases significantly, leading to the formation of dinitro and trinitro byproducts.[2]

-

Side Reactions: Higher temperatures can promote oxidative side reactions, leading to the formation of phenolic and other degradation products, which can complicate purification and reduce the overall yield.

-

Runaway Reaction: In larger scale reactions, poor temperature control can lead to a dangerous runaway reaction.

Q4: What are the key safety precautions for this synthesis?

A4: Working with concentrated nitric and sulfuric acid requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fume Hood: All manipulations of concentrated acids and the nitration reaction itself must be performed in a well-ventilated fume hood.

-

Acid Handling: When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid with cooling, as the mixing process is highly exothermic. Never add water to concentrated acid.

-

Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-water to dissipate the heat and dilute the acids.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficiently strong nitrating agent: The trifluoroethyl group deactivates the ring, making it less reactive than benzene. 2. Low reaction temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a very slow or stalled reaction. 3. Moisture in the reaction: Water can dilute the mixed acid and inhibit the formation of the nitronium ion. | 1. Optimize the mixed acid composition: Ensure the use of concentrated (98%) sulfuric acid and fuming (90%) or concentrated (70%) nitric acid. The ratio of H₂SO₄ to HNO₃ can be adjusted to increase the concentration of the nitronium ion. 2. Gradual temperature increase: After the initial addition of the substrate at a low temperature (e.g., 0-5 °C), the reaction temperature can be slowly raised to a moderate level (e.g., 25-50 °C) and monitored closely. 3. Use anhydrous reagents and glassware: Ensure that the acids and the starting material are as dry as possible and that the reaction glassware is thoroughly dried before use. |

| Formation of Multiple Products (Isomers) | 1. Inherent regioselectivity: As discussed, the trifluoroethyl group is a meta-director. The formation of other isomers (ortho, para) is expected to some extent. | 1. Purification: A robust purification method, such as column chromatography on silica gel, will be necessary to separate the desired isomer from the others. Careful selection of the eluent system is key. |

| Formation of Dark-Colored Byproducts (Tar) | 1. Overheating: The reaction temperature was too high, leading to oxidative side reactions and polymerization. 2. Excessive reaction time: Leaving the reaction for an extended period, especially at a higher temperature, can lead to product degradation. | 1. Strict temperature control: Maintain the recommended temperature profile throughout the reaction. Use an ice bath for the initial addition and a controlled temperature bath for the remainder of the reaction. 2. Reaction monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and quench the reaction upon completion. |

| Difficult Work-up and Emulsion Formation | 1. Incomplete neutralization: Residual acid can lead to emulsion formation during the aqueous work-up. 2. Presence of viscous byproducts: Tarry materials can stabilize emulsions. | 1. Thorough neutralization: Ensure complete neutralization of the aqueous layer with a base such as sodium bicarbonate or sodium carbonate solution. Check the pH of the aqueous layer to confirm it is neutral or slightly basic. 2. Brine wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[3] 3. Filtration: If significant solid byproducts are present, filtering the crude reaction mixture before the aqueous work-up can be beneficial. |

Experimental Protocol: Nitration of 4-(2,2,2-trifluoroethyl)benzene

This protocol is a general guideline based on established procedures for the nitration of deactivated aromatic compounds. Optimization may be required to achieve the desired yield and purity.

Materials:

-

4-(2,2,2-trifluoroethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add the desired amount of nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. A typical molar ratio of H₂SO₄ to HNO₃ is between 1:1 and 2:1.

-

-

Nitration Reaction:

-

Dissolve 4-(2,2,2-trifluoroethyl)benzene in a minimal amount of a suitable inert solvent (e.g., dichloromethane) if necessary, although it is often run neat.

-

Cool the substrate solution (or the neat substrate) in an ice-water bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate, maintaining the reaction temperature between 0 and 5 °C. The molar ratio of the nitrating agent to the substrate is typically between 1.1 and 1.5 equivalents.

-